molecular formula C17H17N5 B12800761 Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-phenyl- CAS No. 53661-24-8

Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-phenyl-

Cat. No.: B12800761
CAS No.: 53661-24-8
M. Wt: 291.35 g/mol
InChI Key: PVEKCJDLSKEOIG-UHFFFAOYSA-N
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Description

Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-phenyl- is a heterocyclic compound that belongs to the class of bicyclic systems. These compounds are characterized by their fused ring structures, which include nitrogen atoms. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-phenyl- typically involves multi-step reactions. One common method includes the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines to afford the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions often involve specific solvents and controlled temperatures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-phenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms.

    Pyrido[2,3-d]pyrimidines: These compounds also have a fused ring structure but with different nitrogen positioning.

Uniqueness

Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-phenyl- is unique due to its specific ring fusion and the presence of phenyl groups, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

53661-24-8

Molecular Formula

C17H17N5

Molecular Weight

291.35 g/mol

IUPAC Name

6-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,3-diamine

InChI

InChI=1S/C17H17N5/c18-15-13-11-8-4-5-9-12(11)14(10-6-2-1-3-7-10)20-16(13)22-17(19)21-15/h1-3,6-7H,4-5,8-9H2,(H4,18,19,20,21,22)

InChI Key

PVEKCJDLSKEOIG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3N=C2C4=CC=CC=C4)N)N

Origin of Product

United States

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